![molecular formula C10H15F2IN2O B8036778 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B8036778.png)
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butyl group, a difluoroethoxy methyl group, and an iodine atom attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the pyrazole ring using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Difluoroethoxy Methyl Group: This step involves the reaction of the pyrazole derivative with a difluoroethoxy methylating agent, such as difluoroethoxymethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of substituted pyrazoles with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives, such as pyrazoline.
Coupling: Formation of biaryl or alkyl-aryl derivatives.
Scientific Research Applications
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoroethoxy methyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-chloro-1H-pyrazole: Contains a chlorine atom instead of iodine, which can influence its chemical and physical properties.
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-bromo-1H-pyrazole: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activity. The combination of the butyl group, difluoroethoxy methyl group, and iodine atom makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-butyl-3-(2,2-difluoroethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IN2O/c1-2-3-4-15-5-8(13)9(14-15)6-16-7-10(11)12/h5,10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHKULNFWGAQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
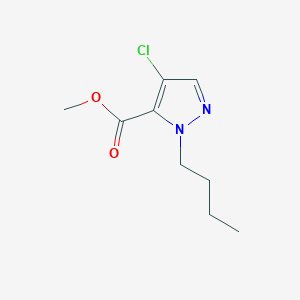
![5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B8036718.png)
![5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B8036720.png)
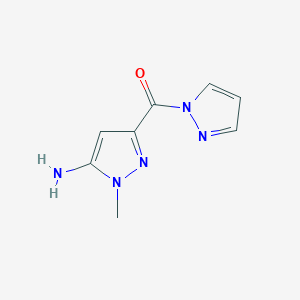
![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036732.png)
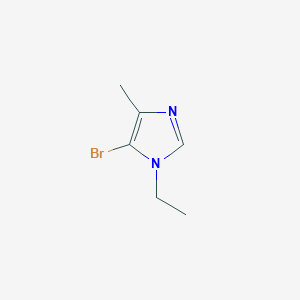
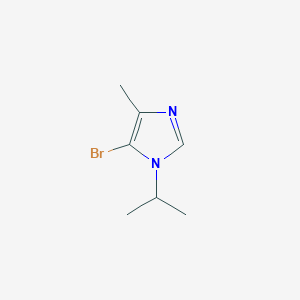
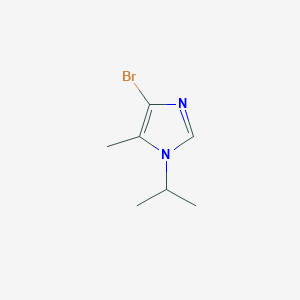
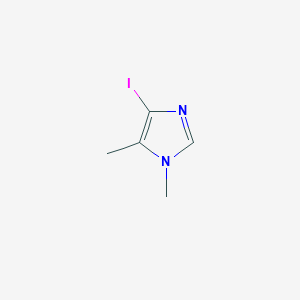
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036768.png)
![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036772.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B8036783.png)
